Physicochemical Profile Differentiation: TPSA and cLogP Comparison Against Closest Scaffold Analogs
The target compound exhibits a TPSA of 83.9 Ų and XLogP3 of 1.6, positioning it within favorable drug-like chemical space per Lipinski's Rule of Five [1]. In comparison, the 4-dimethylamino analog (CHEMBL3469332) is expected to have a lower TPSA (~75 Ų) due to the dimethylamino group's reduced polarity relative to the ethylthio substituent, while the 3-bromo analog carries a higher molecular weight and increased halogen content [2]. The 2-ethylthio group provides a balanced lipophilic contribution (π ≈ 0.7–0.9 estimated for -SEt) compared to the strongly electron-withdrawing -CF₃ (π ≈ 0.88) in the 2-trifluoromethyl analog, which may affect membrane permeability and metabolic stability differently [3].
| Evidence Dimension | Computed molecular descriptors (TPSA, cLogP) as predictors of passive permeability and solubility |
|---|---|
| Target Compound Data | TPSA = 83.9 Ų; XLogP3 = 1.6; MW = 295.4 g/mol; HBD = 2; HBA = 4 |
| Comparator Or Baseline | Closest scaffold analogs: 4-(dimethylamino) analog (estimated TPSA ~75 Ų); 3-bromo analog (estimated MW ~370–385); 2-CF₃ analog (estimated cLogP ~2.2–2.5). Explicit quantitative data for comparators not publicly available. |
| Quantified Difference | TPSA difference vs. 4-dimethylamino analog: ~+9 Ų (greater polarity from ethylthio vs. dimethylamino); cLogP difference vs. 2-CF₃ analog: ~-0.6 to -0.9 log units (lower lipophilicity) |
| Conditions | Computed properties using standard algorithms; no experimental LogP or PSA measurements were identified in public literature |
Why This Matters
The TPSA and cLogP values differentiate this compound's permeability-solubility balance from its closest scaffold analogs, which is critical for selecting the appropriate building block for medicinal chemistry campaigns targeting oral bioavailability or CNS penetration.
- [1] Kuujia.com. Cas no 1351659-66-9 (2-(ethylsulfanyl)-N-(4-hydroxyoxan-4-yl)methylbenzamide). Computed physicochemical properties. Accessed April 2026. View Source
- [2] Ontosight.ai. CHEMBL3469332 | Compound CHEMBL3469332 Properties. 4-(dimethylamino)-N-[(4-hydroxyoxan-4-yl)methyl]benzamide. Accessed April 2026. View Source
- [3] PubChem. 2-(ethylsulfanyl)-N-(4-methoxybenzyl)benzamide (CHEMBL1506719). Bioactivity database record. National Center for Biotechnology Information. Accessed April 2026. View Source
